Sodium barbiturate, also known as Sodium barbiturate, is a chemical compound with significant importance in various scientific research fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a research tool in areas like cell biology, biochemistry, and toxicology. This analysis will focus on its scientific applications, excluding details related to drug use, dosage, or side effects.
Barbituric acid, sodium salt, is a compound derived from barbituric acid, a member of the barbiturate class of drugs. Barbiturates are known for their sedative and hypnotic properties, making them significant in both medical and recreational contexts. The sodium salt form is particularly notable for its solubility in water, enhancing its utility in pharmaceutical applications.
Barbituric acid itself is synthesized from urea and malonic acid through a condensation reaction. The sodium salt is obtained by neutralizing barbituric acid with sodium hydroxide or other bases. This process is significant in the production of various barbiturate medications used for sedation and anesthesia.
Barbituric acid, sodium salt falls under the category of barbiturates, which are classified based on their chemical structure and pharmacological effects. These compounds are primarily categorized as sedatives and anxiolytics.
The synthesis of barbituric acid, sodium salt typically involves several key steps:
The synthesis can be optimized using various catalysts and conditions to enhance yield and purity. For instance, reactions can be conducted under reflux conditions using solvents like ethanol or water to facilitate better interaction between reactants .
Barbituric acid undergoes several chemical transformations:
The reactions often require careful control of pH and temperature to ensure optimal yields. For example, bromination reactions are typically performed in an alkaline medium to facilitate the substitution process effectively.
Barbiturates act primarily by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid's (GABA) effects in the central nervous system. This action leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects.
The binding affinity of barbiturates to GABA receptors varies among different derivatives, influencing their potency and duration of action. For instance, modifications at the 5-position can significantly alter these pharmacokinetic properties .
Barbiturates have been widely used in medicine as sedatives, anesthetics, and anticonvulsants. They play a crucial role in:
In addition to their medical applications, barbiturates are also utilized in research settings for studying GABAergic mechanisms and developing new therapeutic agents .
The foundational synthesis of barbituric acid (1,3-diazinane-2,4,6-trione) was achieved in 1864 by Adolf von Baeyer through the condensation of urea and malonic acid. This reaction, conducted under anhydrous conditions, represented a breakthrough in heterocyclic chemistry, producing the first pyrimidine trione derivative [3] [5]. The name "barbituric" remains etymologically debated: while Louis Fieser initially proposed it derived from "Schlüsselbart" (key beard, reflecting its structural role in uric acid chemistry), the alternative hypothesis suggests von Baeyer named it after St. Barbara's feast day or a woman named Barbara [5]. Crucially, barbituric acid itself lacked pharmacological activity due to its high polarity and poor lipid solubility, but its heterocyclic core became the scaffold for all clinically significant barbiturates [2] [6].
Von Baeyer's original synthesis faced limitations: low yields (∼30%) and the formation of polymeric byproducts due to the reactivity of malonic acid. The reaction mechanism proceeds via nucleophilic attack of urea's nitrogen on the electrophilic carbonyl of malonic acid, followed by dehydration to form the pyrimidine trione ring [4]. This discovery laid the groundwork for understanding the tautomerism of barbituric acid, existing in equilibrium between keto (trioxo) and enol (hydroxy) forms (Fig. 1), a property critical to its subsequent chemical reactivity and metal salt formation [4] [8]:
Tautomeric Forms of Barbituric Acid:
Keto Form (predominant at pH<4) : C4H4N2O3 (2,4,6-trioxohexahydropyrimidine) Enol Form (favored in alkali) : C4H4N2O3 (2,4-dihydroxy-6-oxopyrimidine or 2,6-dihydroxy-4-oxopyrimidine)
The early 20th century witnessed the industrialization of barbiturate synthesis, driven by the discovery of pharmacologically active 5,5-disubstituted derivatives. Emil Fischer and Joseph von Mering's 1903 synthesis of barbital (5,5-diethylbarbituric acid) marked the first clinically used barbiturate [1] [2]. Scaling synthesis required catalytic innovations:
Table 1: Catalytic Methods for Barbiturate Synthesis (1900-1950)
Catalyst System | Substrates | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Acetic Acid (w/ P₂O₅) | Malonic Acid + Urea | 30-40 | Simple apparatus | Low yield, polymeric byproducts |
Sodium Ethoxide | Diethyl Malonate + Urea | 70-85 | Higher purity, scalable | Requires anhydrous conditions |
Sodium Methoxide | Dialkyl Malonates + Urea | 83-90* | Faster reaction, higher yields* | Sensitive to moisture |
Patent data circa 1940s [8]
These innovations enabled mass production. U.S. barbiturate manufacturing surged from 231,167 lb (1936) to 798,000 lb (1954) [4], reflecting their therapeutic dominance as sedatives and hypnotics.
The conversion of insoluble barbituric acid derivatives into their sodium salts emerged as a critical pharmacological advancement. Sodium barbiturate (sodium 2,4,6-trioxohexahydropyrimidin-4-ide; CAS 4390-16-3) exemplified this strategy [8]. The mechanistic drivers were:
R1R2C4H2N2O3 (Barbituric acid) + NaOH → R1R2C4HN2O3Na (Sodium salt) + H2O
Crystallization from water/ethanol mixtures yielded pure, stable salts [8].
Table 2: Properties of Barbituric Acid vs. Sodium Barbiturate
Property | Barbituric Acid | Sodium Barbiturate | Pharmacological Impact |
---|---|---|---|
Chemical Formula | C₄H₄N₂O₃ | C₄H₃N₂NaO₃ | Ionic form enables parenteral use |
Water Solubility (20°C) | ~142 g/L [5] | >500 g/L [8] | Rapid dissolution for IV/IM administration |
pKa | 4.01 [5] | - | Ensures salt stability in physiological pH |
Physical Form | White crystalline powder | White hygroscopic crystals | Ease of handling and formulation |
Early pharmacological studies focused on the CNS depressant effects of sodium salts. Phenobarbital sodium (introduced 1912) demonstrated potent anticonvulsant activity by enhancing GABAergic inhibition, becoming a first-line epilepsy treatment [1] [6]. Barbital sodium ("Veronal") established the sedative-hypnotic class [1]. The structural basis of activity was identified: 5,5-disubstitution with alkyl/aryl groups (e.g., ethylphenyl in phenobarbital) optimized lipid solubility for blood-brain barrier penetration while the sodium salt ensured rapid systemic distribution [1] [6] [8]. Research into metal complexes (e.g., Cu²⁺, Co²⁺ with barbiturate ligands) also began, exploring altered pharmacokinetics or novel mechanisms [8].
Table 3: Key Sodium Barbiturate Derivatives and Initial Applications
Compound (Sodium Salt) | Chemical Name | R1 | R2 | Early Clinical Application |
---|---|---|---|---|
Barbital Sodium | 5,5-Diethylbarbiturate sodium | -C₂H₅ | -C₂H₅ | Sedative/Hypnotic (1903) |
Phenobarbital Sodium | 5-Ethyl-5-phenylbarbiturate sodium | -C₂H₅ | -C₆H₅ | Anticonvulsant (1912) |
Amobarbital Sodium | 5-Ethyl-5-isoamylbarbiturate sodium | -C₂H₅ | -CH₂CH₂CH(CH₃)₂ | Sedative/Pre-anesthetic (1923) |
Secobarbital Sodium | 5-Allyl-5-(1-methylbutyl)barbiturate sodium | -CH₂CH=CH₂ | -CH(CH₃)C₂H₅ | Rapid-onset hypnotic (1930s) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5